![molecular formula C10H11NOS B11773837 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol](/img/structure/B11773837.png)
1-(2-Methylbenzo[d]thiazol-5-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylbenzo[d]thiazol-5-yl)ethanol is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol typically involves the reaction of 2-methylbenzothiazole with an appropriate alcohol derivative. One common method involves dissolving 2-methylbenzothiazole in a solvent such as dimethylformamide (DMF) and adding a suitable alcohol derivative along with a base like potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
1-(2-Methylbenzo[d]thiazol-5-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.
Industry: The compound can be used in the production of dyes, fungicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol primarily involves its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound prevents the breakdown of neurotransmitters, thereby increasing their availability in the brain. This can help alleviate symptoms of neurodegenerative and neuropsychiatric disorders. The molecular targets include the MAO-A and MAO-B isoforms, with the compound showing selectivity towards MAO-B .
Similar Compounds:
2-Methylbenzothiazole: A precursor in the synthesis of this compound.
Benzothiazole: The parent compound of the benzothiazole family, known for its diverse biological activities.
Thiazole: A related heterocyclic compound with a similar ring structure but different substituents.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit MAO-B makes it a valuable compound for research in neurodegenerative diseases .
Propiedades
Fórmula molecular |
C10H11NOS |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
1-(2-methyl-1,3-benzothiazol-5-yl)ethanol |
InChI |
InChI=1S/C10H11NOS/c1-6(12)8-3-4-10-9(5-8)11-7(2)13-10/h3-6,12H,1-2H3 |
Clave InChI |
VPTKWRFYAYTYDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C=CC(=C2)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


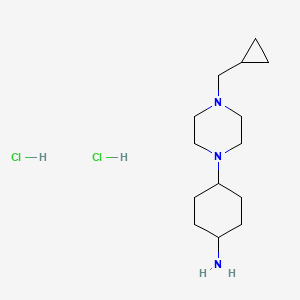
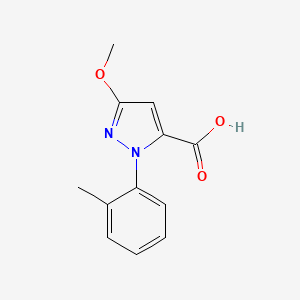
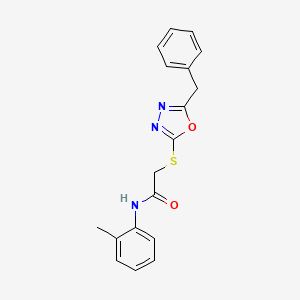


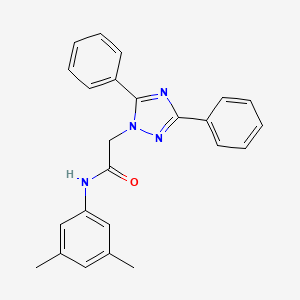
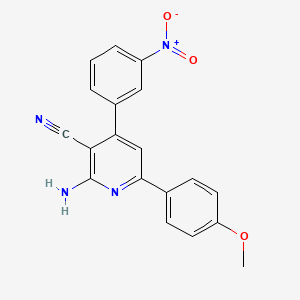
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B11773792.png)
![3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11773797.png)

![3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773803.png)

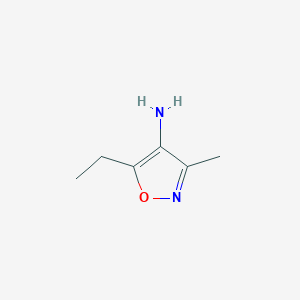
![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B11773828.png)
